molecular formula C9H13ClFN B2369994 N-(4-Fluorobenzyl)ethanamine hydrochloride CAS No. 119744-61-5

N-(4-Fluorobenzyl)ethanamine hydrochloride

Cat. No.: B2369994
CAS No.: 119744-61-5
M. Wt: 189.66
InChI Key: YZUXVVXBQUURFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl It belongs to the class of phenethylamines and is known for its psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)ethanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with ethanamine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

    Reduction: Formation of 4-fluorobenzylamine or 4-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)ethanamine hydrochloride has been extensively studied for its applications in several fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on neurotransmitter systems and its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)ethanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)ethanamine hydrochloride
  • N-(4-Chlorobenzyl)ethanamine hydrochloride
  • N-(4-Bromobenzyl)ethanamine hydrochloride

Uniqueness

N-(4-Fluorobenzyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom on the benzyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUXVVXBQUURFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorobenzyl)ethanamine hydrochloride
Reactant of Route 3
N-(4-Fluorobenzyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-Fluorobenzyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Fluorobenzyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Fluorobenzyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.